molecular formula C14H10BrF2NO2 B2589229 N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide CAS No. 286366-73-2

N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide

Cat. No.: B2589229
CAS No.: 286366-73-2
M. Wt: 342.14
InChI Key: JCZYDBAEXUPWJR-UHFFFAOYSA-N
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Description

N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide typically involves the reaction of 4-bromo-2,5-difluoroaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interfere with cellular signaling pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2,5-difluorophenyl)acetamide
  • N-(4-bromo-2,5-difluorophenyl)formamide
  • N-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide

Uniqueness

N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

IUPAC Name

N-(4-bromo-2,5-difluorophenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2NO2/c1-20-9-4-2-3-8(5-9)14(19)18-13-7-11(16)10(15)6-12(13)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZYDBAEXUPWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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